Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoro-1H-pyrazole with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Chemical Reactions Analysis
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings in the compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions with biological targets and its versatility in chemical reactions.
Properties
Molecular Formula |
C10H9FN4O2 |
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Molecular Weight |
236.20 g/mol |
IUPAC Name |
ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3 |
InChI Key |
XQNVFCOVUAMSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F |
Origin of Product |
United States |
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